Selectivity Index Advantage in Anti-HIV-1 Screening Over Ortho-Substituted Propargyloxy Analogs
In the broad-spectrum antiviral patent family represented by CN111747944B, compounds derived from 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine achieve a selectivity index (SI = CC50/IC50) against HIV-1 of up to 6,806, whereas ortho-propargyloxy regioisomers from the same series display SIs below 500 . This >13-fold improvement arises because the para-substitution optimally positions the hydrophobic propargyloxy group for interaction with the viral envelope glycoprotein, while ortho-substitution introduces steric clashes that reduce target binding .
| Evidence Dimension | Selectivity Index (CC50/IC50) against HIV-1 in cell-based assay |
|---|---|
| Target Compound Data | SI = up to 6,806 (para-substituted series) |
| Comparator Or Baseline | Ortho-propargyloxy phenethylamine derivatives: SI < 500 |
| Quantified Difference | >13-fold higher selectivity index |
| Conditions | HIV-1 infection assay in TZM-bl cells; CC50 measured on HEK293T cells (Patent CN111747944B) |
Why This Matters
The >13-fold selectivity index advantage directly reduces the risk of late-stage attrition due to cytotoxicity and qualifies the para-substituted compound as the preferred scaffold for lead optimization in antiviral development.
- [1] Jiang, S., Lu, L., Pu, J., Yang, X. (Fudan University). Broad-spectrum anti-enveloped virus compounds, compositions and applications thereof. CN111747944B, issued 2022-09-30. View Source
- [2] Pu, J. et al. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. Viruses 2022, 14(3), 489. DOI: 10.3390/v14030489. View Source
